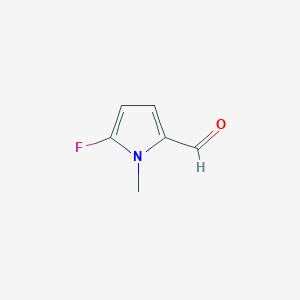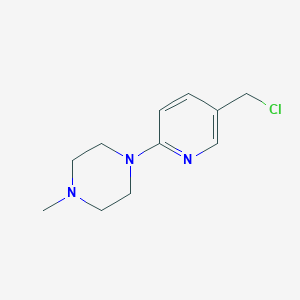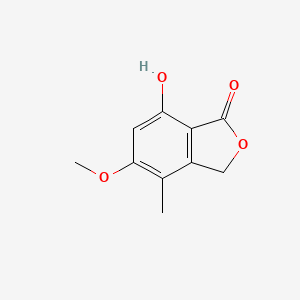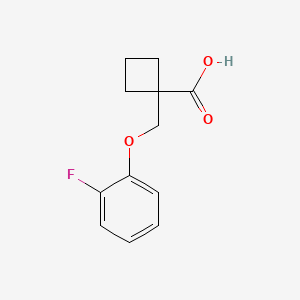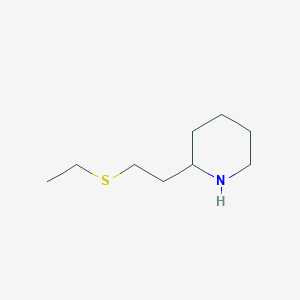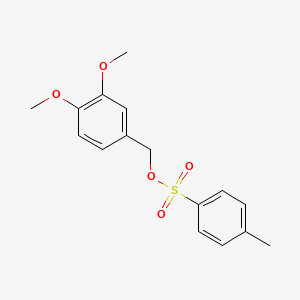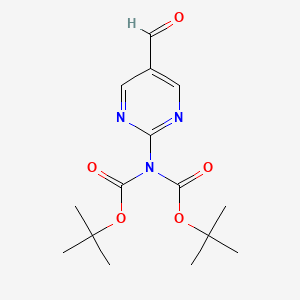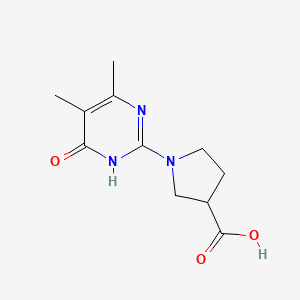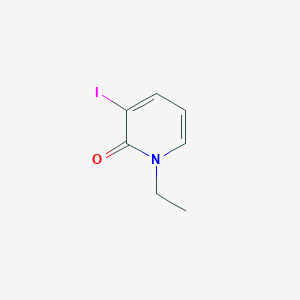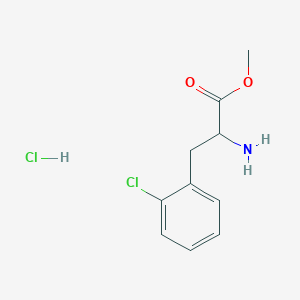
Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO2 It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a methyl ester group, an amino group, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride typically involves the esterification of 2-amino-3-(2-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
科学的研究の応用
Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride can be compared with other similar compounds such as:
- Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride
- Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
Uniqueness
The unique positioning of the chlorine atom in the 2-chlorophenyl group of this compound can result in distinct chemical and biological properties compared to its isomers. This positional difference can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.
特性
分子式 |
C10H13Cl2NO2 |
|---|---|
分子量 |
250.12 g/mol |
IUPAC名 |
methyl 2-amino-3-(2-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H |
InChIキー |
FXIXAZXWVBFVDS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC=CC=C1Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



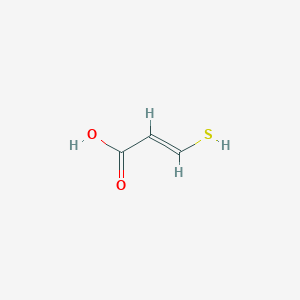
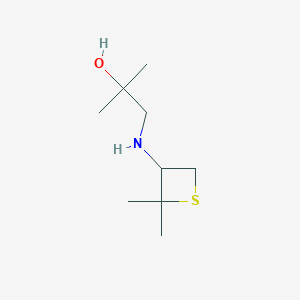
![(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
